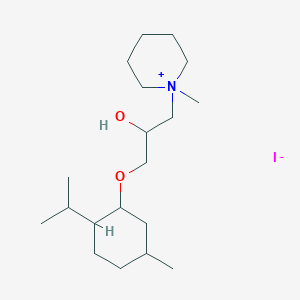

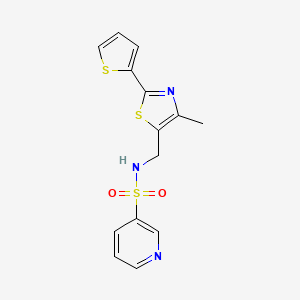

![molecular formula C7H4BrN3 B2593975 2-Bromopyrido[2,3-d]pyrimidine CAS No. 1713234-75-3](/img/structure/B2593975.png)

2-Bromopyrido[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromopyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are present in relevant drugs .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including 2-Bromopyrido[2,3-d]pyrimidine, involves various synthetic protocols. For instance, one method involves the condensation of 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine with an organozinc halide in the presence of a catalytic amount of [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).CH(2)Cl(2), followed by removal of the pivaloyl groups with base .Molecular Structure Analysis

The molecular structure of 2-Bromopyrido[2,3-d]pyrimidine has been determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy. The solid-state structure of the compound was determined using single-crystal X-ray diffraction, and the optimized molecular structure was determined using density functional theory calculations .Aplicaciones Científicas De Investigación

- Pyrido[2,3-d]pyrimidine derivatives have demonstrated antitumoral properties . For instance, compound 5 exhibited superior antitumor activity. Researchers continue to investigate its potential as an anticancer agent.

- Compounds containing the pyrido[2,3-d]pyrimidine scaffold have shown promise as antiviral agents . Their ability to inhibit viral replication makes them valuable candidates for drug development.

- Some pyrido[2,3-d]pyrimidine derivatives possess antiproliferative properties, making them relevant in cancer research and therapy . Understanding their mechanisms of action is crucial for further exploration.

- Pyrido[2,3-d]pyrimidine compounds have been investigated for their potential as antihypertensive and cardiotonic agents . Their impact on cardiovascular health warrants further study.

- Researchers have explored the anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives . These compounds may offer novel therapeutic approaches for managing inflammatory conditions.

- While not explicitly mentioned in the literature, pyrido[2,3-d]pyrimidine derivatives share structural features with other antibacterial agents. Investigating their antibacterial potential could be worthwhile .

Antitumoral Activity

Antiviral Applications

Antiproliferative Effects

Cardiovascular Applications

Anti-Inflammatory Potential

Antibacterial Properties

Mecanismo De Acción

Target of Action

The primary targets of 2-Bromopyrido[2,3-d]pyrimidine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

2-Bromopyrido[2,3-d]pyrimidine interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

The biochemical pathways affected by 2-Bromopyrido[2,3-d]pyrimidine are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, 2-Bromopyrido[2,3-d]pyrimidine can disrupt these pathways and their downstream effects, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of 2-Bromopyrido[2,3-d]pyrimidine’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating conditions where inflammation is a key factor.

Safety and Hazards

Propiedades

IUPAC Name |

2-bromopyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGRXGUOGIHQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2N=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)

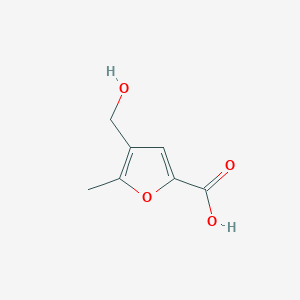

![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

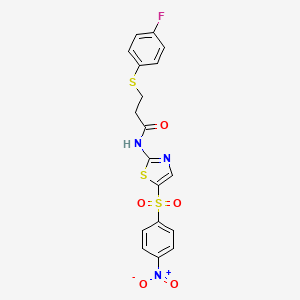

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)